Cas no 122243-25-8 (Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol))

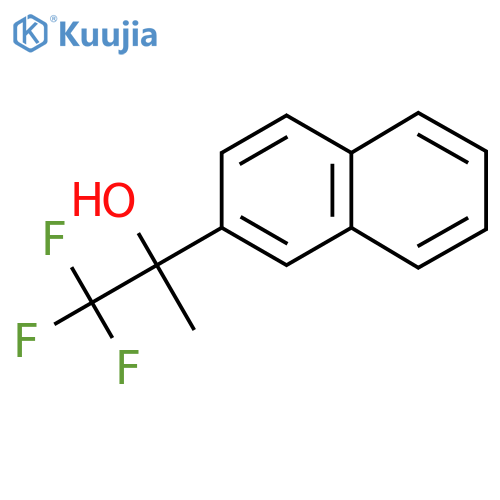

122243-25-8 structure

商品名:Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol)

CAS番号:122243-25-8

MF:C13H11F3O

メガワット:240.221054315567

MDL:MFCD16432504

CID:5157730

PubChem ID:61645042

Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol) 化学的及び物理的性質

名前と識別子

-

- Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol)

- alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%

-

- MDL: MFCD16432504

- インチ: 1S/C13H11F3O/c1-12(17,13(14,15)16)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,17H,1H3

- InChIKey: MGGPNTBEWITGIJ-UHFFFAOYSA-N

- ほほえんだ: FC(C(C)(C1C=CC2C=CC=CC=2C=1)O)(F)F

計算された属性

- せいみつぶんしりょう: 240.07619946g/mol

- どういたいしつりょう: 240.07619946g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 3.6

Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB279311-1 g |

alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%; . |

122243-25-8 | 98% | 1g |

€399.00 | 2023-04-26 | |

| abcr | AB279311-5 g |

alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%; . |

122243-25-8 | 98% | 5g |

€895.00 | 2023-04-26 | |

| abcr | AB279311-1g |

alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%; . |

122243-25-8 | 98% | 1g |

€399.00 | 2025-02-21 | |

| abcr | AB279311-5g |

alpha-Methyl, alpha-trifluoromethyl-2-naphthalenemethanol, 98%; . |

122243-25-8 | 98% | 5g |

€895.00 | 2025-02-21 |

Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol) 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

122243-25-8 (Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol)) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:122243-25-8)Naphthalene 2-(alpha-methyl-alpha-(trifluoromethyl)methanol)

清らかである:99%/99%

はかる:1g/5g

価格 ($):236.0/530.0